An In-depth Technical Guide to 1-benzyl-4-ethynylbenzene: Structure, Synthesis, and Applications
An In-depth Technical Guide to 1-benzyl-4-ethynylbenzene: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-4-ethynylbenzene, a bifunctional aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. The molecule's unique architecture, combining a diarylmethane framework with a reactive terminal alkyne, makes it a versatile building block for creating complex molecular structures, conjugated polymers, and novel pharmaceutical scaffolds. This document details its chemical structure, physicochemical properties, spectroscopic signature, a robust synthetic protocol via Sonogashira coupling, and a discussion of its chemical reactivity and potential applications.
Introduction: The Molecular Architecture and Strategic Value
1-benzyl-4-ethynylbenzene (IUPAC Name: 1-ethynyl-4-(phenylmethyl)benzene) is an organic compound featuring a diarylmethane core substituted with a terminal acetylene group. This structure is strategically significant for several reasons:
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The Diarylmethane Scaffold: The core structure, diphenylmethane, is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds. The benzylic methylene bridge offers conformational flexibility and serves as a key pharmacophoric element.[1]
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The Terminal Alkyne Handle: The ethynyl group is a highly versatile functional "handle." Its high electron density and linear geometry make it an ideal participant in a wide array of powerful chemical transformations, most notably in carbon-carbon bond formation and cycloaddition reactions.[2]
The combination of these two motifs in a single molecule creates a powerful synthon for the construction of extended conjugated systems and for the derivatization of bioactive scaffolds. The benzyl group generally enhances solubility in common organic solvents, facilitating its use in a variety of reaction conditions.
Physicochemical and Spectroscopic Profile
Core Properties
A summary of the key identifiers and physicochemical properties for 1-benzyl-4-ethynylbenzene is presented below.
| Property | Value | Source |
| CAS Number | 10509-21-4 | [3] |
| Molecular Formula | C₁₅H₁₂ | [3] |
| Molecular Weight | 192.26 g/mol | [3] |
| InChI Key | WLKKPTRZCRQBDY-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)C#C | [3] |
| Appearance | Not specified in reviewed literature | - |
| Melting Point | Not specified in reviewed literature | - |
| Boiling Point | Not specified in reviewed literature | - |
| Solubility | Expected to be soluble in common organic solvents like THF, DMF, ether, and chlorinated solvents. | [4] |
Predicted Spectroscopic Signature
Definitive experimental spectra for 1-benzyl-4-ethynylbenzene are not widely published. However, a highly accurate spectroscopic profile can be predicted based on the analysis of its functional groups and data from analogous structures.
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¹H NMR (predicted in CDCl₃, 400 MHz):
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δ ≈ 7.40-7.15 ppm (m, 9H): This complex multiplet region would correspond to the nine protons on the two aromatic rings.
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δ ≈ 4.00 ppm (s, 2H): A singlet corresponding to the two protons of the benzylic methylene (-CH₂-) bridge.
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δ ≈ 3.05 ppm (s, 1H): A sharp singlet characteristic of the terminal acetylenic proton (-C≡C-H). For comparison, the acetylenic proton in 1-ethynyl-4-nitrobenzene appears at δ 3.25 ppm.[5]
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¹³C NMR (predicted in CDCl₃, 101 MHz):
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δ ≈ 141-138 ppm: Quaternary carbons of the aromatic rings attached to the benzyl and ethynyl groups.
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δ ≈ 132-126 ppm: Aromatic C-H carbons.
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δ ≈ 84 ppm: The quaternary alkyne carbon (-C ≡C-H).
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δ ≈ 77 ppm: The terminal alkyne carbon (-C≡C -H). In 1-ethynyl-4-nitrobenzene, these carbons appear at 82.1 and 81.9 ppm.[5]
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δ ≈ 41 ppm: The benzylic methylene carbon (-C H₂-).
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Infrared (IR) Spectroscopy:
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~3300 cm⁻¹ (sharp, strong): This is a highly characteristic absorption for the terminal alkyne ≡C-H stretch.[5][6]
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~2110 cm⁻¹ (sharp, medium): This absorption corresponds to the C≡C triple bond stretch. Its intensity is enhanced by the asymmetry of the terminal alkyne.[5][6]
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1600, 1500 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
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Mass Spectrometry (EI):
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m/z ≈ 192.09: The molecular ion peak (M⁺) corresponding to the exact mass of C₁₅H₁₂.
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Synthesis Protocol: A Two-Step Sonogashira Coupling Approach
The most logical and efficient synthesis of 1-benzyl-4-ethynylbenzene involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[7] A robust strategy employs a protected alkyne, such as ethynyltrimethylsilane, to prevent undesired side reactions, followed by a straightforward deprotection step.
The precursor, 1-benzyl-4-iodobenzene (or the corresponding bromide), can be synthesized via standard methods such as the benzylation of iodobenzene.
Synthetic Workflow Diagram
Caption: Two-step synthesis of 1-benzyl-4-ethynylbenzene.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-benzyl-4-((trimethylsilyl)ethynyl)benzene via Sonogashira Coupling
Causality: This step constructs the core carbon skeleton. Using a silyl-protected alkyne like ethynyltrimethylsilane prevents the formation of di-alkyne homocoupling byproducts (Glaser coupling), ensuring a cleaner reaction and higher yield of the desired product.[8]
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Reactor Setup: To an oven-dried Schlenk flask, add 1-benzyl-4-iodobenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
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Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for the stability of the palladium(0) active catalyst.
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Reagent Addition: Under a positive pressure of inert gas, add anhydrous and degassed solvent (e.g., THF or DMF) followed by a suitable base, typically an amine like triethylamine (Et₃N, 2.5 eq.).
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Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) dropwise to the stirred mixture.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC or GC-MS analysis indicates complete consumption of the starting aryl iodide.
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Work-up: Upon completion, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
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Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure silyl-protected product.
Step 2: Deprotection to Yield 1-benzyl-4-ethynylbenzene
Causality: The silicon-carbon bond is labile under basic or fluoride-ion-mediated conditions. A mild base like potassium carbonate in methanol is often sufficient and cost-effective for removing the TMS group without affecting other parts of the molecule.[9][10]
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Dissolution: Dissolve the 1-benzyl-4-((trimethylsilyl)ethynyl)benzene (1.0 eq.) from Step 1 in methanol.
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Base Addition: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, 0.2 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture in vacuo. Dilute the residue with diethyl ether or ethyl acetate, wash with water to remove salts, and then with brine.
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Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 1-benzyl-4-ethynylbenzene. Further purification by column chromatography can be performed if necessary.
Chemical Reactivity and Potential Applications
The utility of 1-benzyl-4-ethynylbenzene stems from the distinct reactivity of its terminal alkyne group.
Caption: Key synthetic transformations of 1-benzyl-4-ethynylbenzene.
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Click Chemistry: The terminal alkyne is a perfect substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (R-N₃). This is an invaluable tool for bioconjugation, drug discovery, and materials science.[5]
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Further Cross-Coupling Reactions: As a terminal alkyne, it can be coupled with various aryl or vinyl halides in a subsequent Sonogashira reaction to create larger, well-defined conjugated systems. This is fundamental for the synthesis of molecular wires and advanced electronic materials.[7]
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Polymerization: The ethynyl group can undergo polymerization to form substituted polyacetylenes. These materials are often semiconducting and have potential applications in organic electronics.
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Pharmaceutical Scaffolding: The diarylmethane motif is prevalent in pharmaceuticals. The ability to easily append diverse functionalities via the alkyne "handle" makes 1-benzyl-4-ethynylbenzene an attractive starting point for generating libraries of complex molecules for high-throughput screening in drug development programs.
Conclusion
1-benzyl-4-ethynylbenzene represents a powerful and versatile molecular building block. Its synthesis is readily achievable through well-established and high-yielding organometallic cross-coupling reactions. The strategic placement of a reactive terminal alkyne on a biologically relevant diarylmethane scaffold opens up a vast chemical space for exploration. For researchers and drug development professionals, this compound offers a reliable platform for the synthesis of novel conjugated materials, the construction of complex organic molecules, and the development of new therapeutic agents.
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